4-(5-{[(5-Phenyl-1,3,4-thiadiazol-2-YL)amino]-carbonyl}-1,3,4-thiadiazol-2-YL)butanoic acid
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Overview
Description
4-(5-{[(5-Phenyl-1,3,4-thiadiazol-2-YL)amino]-carbonyl}-1,3,4-thiadiazol-2-YL)butanoic acid is a complex organic compound featuring a thiadiazole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-{[(5-Phenyl-1,3,4-thiadiazol-2-YL)amino]-carbonyl}-1,3,4-thiadiazol-2-YL)butanoic acid typically involves multiple steps, starting from readily available precursorsCommon reagents used in these reactions include thionyl chloride, hydrazine hydrate, and various organic solvents .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
4-(5-{[(5-Phenyl-1,3,4-thiadiazol-2-YL)amino]-carbonyl}-1,3,4-thiadiazol-2-YL)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a more saturated structure.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce more saturated derivatives of the original compound .
Scientific Research Applications
4-(5-{[(5-Phenyl-1,3,4-thiadiazol-2-YL)amino]-carbonyl}-1,3,4-thiadiazol-2-YL)butanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer properties and ability to inhibit specific biological pathways.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(5-{[(5-Phenyl-1,3,4-thiadiazol-2-YL)amino]-carbonyl}-1,3,4-thiadiazol-2-YL)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt critical biological pathways, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 4-oxo-4-((5-phenyl-1,3,4-thiadiazol-2-yl)amino)butanoic acid
- 3-(2-Amino-1,3-thiazol-4-yl)propanoic acid hydrochloride
- (7-Methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl)acetic acid hydrochloride
Uniqueness
Compared to similar compounds, 4-(5-{[(5-Phenyl-1,3,4-thiadiazol-2-YL)amino]-carbonyl}-1,3,4-thiadiazol-2-YL)butanoic acid stands out due to its unique combination of the thiadiazole ring and the butanoic acid moiety. This structure imparts distinct chemical properties and biological activities, making it a valuable compound for various research applications .
Properties
IUPAC Name |
4-[5-[(5-phenyl-1,3,4-thiadiazol-2-yl)carbamoyl]-1,3,4-thiadiazol-2-yl]butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O3S2/c21-11(22)8-4-7-10-17-19-14(24-10)12(23)16-15-20-18-13(25-15)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,21,22)(H,16,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMMXKVIZIOHLDF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C3=NN=C(S3)CCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801125188 |
Source
|
Record name | 1,3,4-Thiadiazole-2-butanoic acid, 5-[[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]carbonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801125188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1142209-59-3 |
Source
|
Record name | 1,3,4-Thiadiazole-2-butanoic acid, 5-[[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]carbonyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1142209-59-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3,4-Thiadiazole-2-butanoic acid, 5-[[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]carbonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801125188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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